Adenosine 5'-diphosphate

Catalog No.
S517245
CAS No.
58-64-0
M.F
C10H15N5O10P2
M. Wt
427.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Adenosine 5'-diphosphate

CAS Number

58-64-0

Product Name

Adenosine 5'-diphosphate

IUPAC Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate

Molecular Formula

C10H15N5O10P2

Molecular Weight

427.20 g/mol

InChI

InChI=1S/C10H15N5O10P2/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20)/t4-,6-,7-,10-/m1/s1

InChI Key

XTWYTFMLZFPYCI-KQYNXXCUSA-N

SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N

Solubility

Soluble in DMSO

Synonyms

5'-Pyrophosphate, Adenosine, Adenosine 5' Pyrophosphate, Adenosine 5'-Pyrophosphate, Adenosine Diphosphate, Adenosine Pyrophosphate, ADP, ADP, Magnesium, Diphosphate, Adenosine, Magnesium ADP, MgADP, Pyrophosphate, Adenosine

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O)N

Description

The exact mass of the compound Adenosine-5'-diphosphate is 427.0294 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleotides - Ribonucleotides - Adenine Nucleotides. It belongs to the ontological category of purine ribonucleoside 5'-diphosphate in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Energy Transfer and Metabolism

  • Cellular Fuel Gauge: ADP acts as the primary energy currency within cells, functioning alongside Adenosine-5'-triphosphate (ATP). ATP hydrolysis (breakdown) by enzymes called ATPases releases energy captured in the phosphate bonds. This energy is then used to power numerous cellular functions. ADP can be recycled back to ATP by ATP synthases, allowing for continuous energy transfer .

  • Metabolic Regulation: ADP levels within cells signal their energy demands. High ADP concentrations indicate depleted ATP stores, triggering metabolic pathways to increase ATP production. Conversely, sufficient ATP levels lead to a decrease in ADP, regulating energy homeostasis .

Signaling Molecule

  • Purinergic Receptor Activation: ADP acts as a signaling molecule by binding to purinergic receptors present on cell membranes. These receptors are classified as P2X and P2Y, with each subtype mediating distinct cellular responses. P2X receptor activation often results in rapid changes in calcium levels, impacting processes like neurotransmission and platelet aggregation .

  • Diverse Cellular Functions: Purinergic signaling mediated by ADP influences various cellular functions, including proliferation, migration, and survival. Research explores the role of ADP signaling in physiological and pathological processes, including learning and memory, vascular function, and inflammation .

Research Applications

  • Cellular Signaling Studies: ADP serves as a valuable tool to investigate purinergic signaling pathways. Researchers employ ADP to stimulate specific purinergic receptors and study their downstream effects on cellular processes .

  • Disease Modeling: Aberrant purinergic signaling has been implicated in various diseases. Research using ADP helps model disease processes and evaluate potential therapeutic interventions targeting purinergic receptors .

  • Drug Discovery: ADP's role in various cellular functions makes it a target for drug discovery efforts. Researchers develop molecules that modulate ADP signaling for potential therapeutic applications .

Adenosine 5'-diphosphate is a crucial organic compound in cellular metabolism, primarily recognized for its role in energy transfer. Structurally, it consists of three components: the adenine base, a ribose sugar, and a diphosphate group. The chemical formula for adenosine 5'-diphosphate is C10H15N5O10P2C_{10}H_{15}N_{5}O_{10}P_{2}, with a molecular weight of approximately 427.201 g/mol . The diphosphate group is attached to the 5' carbon of the ribose sugar, while the adenine connects to the 1' carbon.

Adenosine 5'-diphosphate plays a pivotal role in the interconversion processes involving adenosine triphosphate and adenosine monophosphate. It acts as a substrate for various enzymes and is integral to several metabolic pathways, including glycolysis and the citric acid cycle .

ADP's primary mechanism of action lies in its ability to donate a phosphate group to fuel cellular processes. The energy released by breaking the phosphoanhydride bond in ADP can be used for various purposes, including:

  • Muscle contraction: In muscle cells, ATP hydrolysis by myosin ATPase provides the energy for muscle fiber movement [].
  • Active transport: ATP hydrolysis by ion pumps allows the transport of molecules across cell membranes against their concentration gradient.
  • Biosynthesis: ATP provides energy for the synthesis of complex molecules like proteins, carbohydrates, and lipids.

  • Phosphorylation: Adenosine 5'-diphosphate can be phosphorylated to form adenosine triphosphate by ATP synthase during oxidative phosphorylation or substrate-level phosphorylation:
    ADP+PiATP\text{ADP}+P_i\rightarrow \text{ATP}
  • Dephosphorylation: It can also be dephosphorylated to yield adenosine monophosphate and inorganic phosphate, releasing energy that drives metabolic processes:
    ATPADP+Pi\text{ATP}\rightarrow \text{ADP}+P_i
  • Platelet Activation: In blood platelets, adenosine 5'-diphosphate is released upon activation and triggers aggregation through interaction with specific receptors (P2Y1 and P2Y12) on platelet surfaces .

Adenosine 5'-diphosphate serves multiple biological functions:

  • Energy Carrier: It is essential in energy metabolism as it participates in the synthesis and degradation of adenosine triphosphate, the primary energy currency of cells.
  • Signal Transduction: It acts as a signaling molecule in various physiological processes, including platelet activation and aggregation. The binding of adenosine 5'-diphosphate to its receptors on platelets leads to shape change and aggregation, critical for hemostasis .
  • Metabolic Regulation: Adenosine 5'-diphosphate levels are tightly regulated within cells to maintain energy homeostasis and influence metabolic pathways.

Adenosine 5'-diphosphate can be synthesized through several methods:

  • Enzymatic Synthesis: The most common method involves enzymatic phosphorylation of adenosine monophosphate using ATP synthase or other kinases.
  • Chemical Synthesis: Various chemical methods have been developed for laboratory synthesis, typically involving the coupling of adenine with ribose followed by phosphorylation using phosphoric anhydride or similar reagents.
  • Biotechnological Approaches: Microbial fermentation processes can also produce adenosine 5'-diphosphate by utilizing microorganisms that naturally synthesize nucleotides.

Adenosine 5'-diphosphate has diverse applications across various fields:

  • Biochemical Research: It is widely used in studies related to metabolism, energy transfer, and signal transduction.
  • Pharmaceuticals: Compounds that modulate adenosine 5'-diphosphate signaling pathways are explored for therapeutic applications in cardiovascular diseases and platelet disorders.
  • Biotechnology: Adenosine 5'-diphosphate is utilized in assays for measuring enzyme activity related to nucleotide metabolism.

Research has focused on the interactions between adenosine 5'-diphosphate and its receptors, particularly in the context of platelet activation. Studies have shown that blocking these receptors can significantly impair platelet aggregation and thrombus formation, highlighting potential therapeutic targets for antiplatelet drugs . Additionally, investigations into how adenosine 5'-diphosphate levels affect cellular signaling pathways continue to provide insights into metabolic regulation.

Adenosine 5'-diphosphate shares structural similarities with several other nucleotides. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaUnique Features
Adenosine TriphosphateC10H15N5O13P3C_{10}H_{15}N_{5}O_{13}P_{3}Contains three phosphate groups; primary energy carrier.
Adenosine MonophosphateC10H15N5O6PC_{10}H_{15}N_{5}O_{6}PContains one phosphate group; precursor to adenosine 5'-diphosphate.
Guanosine TriphosphateC10H12N5O14P3C_{10}H_{12}N_5O_{14}P_3Similar structure but contains guanine; involved in protein synthesis.
Cytidine TriphosphateC9H14N3O14P3C_{9}H_{14}N_3O_{14}P_3Contains cytosine; important for RNA synthesis.

Adenosine 5'-diphosphate's unique two-phosphate structure allows it to serve as both an energy carrier and a signaling molecule, distinguishing it from other nucleotides which have different roles in cellular metabolism.

The enzymatic generation of adenosine 5'-diphosphate occurs through multiple phosphotransferase systems, each exhibiting distinct substrate specificities and kinetic properties that collectively regulate intracellular nucleotide concentrations. Adenylate kinase enzymes constitute the primary family of phosphotransferases responsible for adenosine 5'-diphosphate formation through the reversible reaction: adenosine triphosphate + adenosine monophosphate ⇌ 2 adenosine 5'-diphosphate [3] [4].

Nine distinct adenylate kinase isoforms have been characterized in human tissues, designated adenylate kinase 1 through adenylate kinase 9, each displaying unique tissue distribution patterns, subcellular localizations, and kinetic parameters [3]. Adenylate kinase 1, the most abundant cytosolic isoform, exhibits Michaelis constant values of approximately 0.33 millimolar for adenosine monophosphate and 0.95 millimolar for magnesium-adenosine triphosphate complex [5]. The enzyme demonstrates significantly weaker substrate binding affinity compared to specialized isoforms, with Michaelis constant values approximately one thousand times higher than those observed for adenylate kinase 7 and adenylate kinase 8 [3] [4].

Adenylate kinase 7 and adenylate kinase 8 represent highly specialized cytosolic isoforms with remarkably enhanced substrate affinities, exhibiting Michaelis constant values in the micromolar range for both adenosine monophosphate and adenosine triphosphate substrates [3]. Adenylate kinase 7 demonstrates tissue-specific expression in skeletal muscle, while adenylate kinase 8 exhibits broader distribution in non-muscle tissues [4]. These isoforms possess distinct nucleotide donor preferences, with some accepting guanosine triphosphate, uridine triphosphate, and cytidine triphosphate as phosphoryl donors in addition to adenosine triphosphate [3] [4].

The conformational dynamics of adenylate kinase enzymes involve large-scale domain motions during catalysis, with two flexible lid domains undergoing coordinated opening and closing transitions upon substrate binding [6] [7]. Molecular dynamics simulations reveal that adenylate kinase exists as two active conformational sub-ensembles in solution, with the more specific sub-ensemble exhibiting enhanced binding affinity for all substrates [8]. The enzyme demonstrates substrate-dependent conformational selection mechanisms, wherein adenosine monophosphate binding triggers induced-fit closure of the adenosine monophosphate-binding lid, while adenosine triphosphate lid closure follows conformational selection principles [9].

Nucleoside diphosphate kinase represents an additional phosphotransferase system contributing to adenosine 5'-diphosphate generation through the transfer of gamma-phosphate groups between nucleoside triphosphates and nucleoside diphosphates [10] [11]. The mitochondrial isoform, nucleoside diphosphate kinase 4, exhibits dual functionality in phosphotransfer reactions and cardiolipin binding, with the latter interaction inhibiting its catalytic activity [11]. This enzyme operates through a ping-pong mechanism utilizing a phosphorylated active-site intermediate, enabling the synthesis of diverse nucleoside triphosphates from their corresponding diphosphate forms [11].

EnzymePrimary SubstrateKm for AMP (mM)Km for ATP (mM)Cellular LocalizationTissue Distribution
Adenylate Kinase 1Adenosine Monophosphate + Adenosine Triphosphate~1.0~1.0CytosolUbiquitous
Adenylate Kinase 2Adenosine Monophosphate + Adenosine Triphosphate~0.3~0.4Cytosol/MitochondriaLimited
Adenylate Kinase 3Adenosine Monophosphate + Adenosine Triphosphate~0.3~0.4UbiquitousUbiquitous
Adenylate Kinase 7Adenosine Monophosphate + Adenosine Triphosphate~0.001~0.001Skeletal Muscle CytosolSkeletal Muscle
Adenylate Kinase 8Adenosine Monophosphate + Adenosine Triphosphate~0.001~0.001CytosolNon-muscle
Nucleoside Diphosphate KinaseNucleoside Diphosphate + Adenosine TriphosphateN/A~0.1Cytosol/MitochondriaUbiquitous

Adenosine Triphosphate Hydrolysis Mechanisms Catalyzed by Adenosine Triphosphatase Enzymes

Adenosine triphosphatase enzymes constitute a diverse family of molecular motors and transport proteins that catalyze adenosine triphosphate hydrolysis to generate adenosine 5'-diphosphate and inorganic phosphate, coupling this energetically favorable reaction to various cellular processes including mechanical work, ion transport, and protein conformational changes [12] [13] [14].

The F1-adenosine triphosphatase complex, representing the catalytic domain of adenosine triphosphate synthase, operates through a rotational mechanism wherein the central gamma-subunit undergoes stepwise 120-degree rotations within a ring of three alpha-beta subunit heterodimers [12] [14] [15]. During adenosine triphosphate hydrolysis, each of the three catalytic sites exists in different states of the catalytic cycle, with one site devoid of nucleotide following product release, a second site containing bound magnesium-adenosine triphosphate in a pre-catalytic state, and a third site poised for substrate hydrolysis [12].

High-resolution structural analysis reveals that adenosine triphosphate hydrolysis proceeds through an in-line nucleophilic attack mechanism, wherein a water molecule positioned by catalytic residues attacks the gamma-phosphate of adenosine triphosphate [12]. The reaction mechanism involves the coordinated movement of an arginine finger residue that approaches within 0.7 to 1.5 angstroms of the gamma-phosphate, facilitating the nucleophilic water's proximity to within 0.7 to 0.8 angstroms of the target phosphate group [12]. Product release follows a defined sequence, with inorganic phosphate being released first, followed by ordered water molecules, magnesium ions, and finally the weakly associated adenosine 5'-diphosphate [12].

Myosin adenosine triphosphatase employs a distinct catalytic strategy involving a three-pronged mechanism that stabilizes the gamma-phosphate in a dissociated metaphosphate state, polarizes the attacking water molecule, and establishes multiple proton transfer pathways within the active site [16]. The enzyme utilizes three flexible loops surrounding the adenosine triphosphate binding site to achieve precise temporal coupling between adenosine triphosphatase activation and mechanical force generation [16]. Quantum-classical molecular mechanics calculations demonstrate that the final hydrolysis product contains the gamma-phosphate in the dihydrogen phosphate anion state rather than the previously proposed hydrogen phosphite dianion form [16].

The power stroke cycle of myosin involves coordinated binding of adenosine triphosphate to the myosin head, hydrolysis to adenosine 5'-diphosphate and inorganic phosphate with accompanying conformational changes, attachment to actin filaments, and the power stroke triggered by adenosine 5'-diphosphate and phosphate release [17]. This cyclical process enables the conversion of chemical energy into mechanical work, with each adenosine triphosphate molecule providing the energy for a single contractile event [17].

Rotational dynamics studies of F1-adenosine triphosphatase using single-molecule techniques reveal complex angular velocity profiles during power stroke rotation, with multiple acceleration and deceleration phases occurring throughout the 120-degree rotation [15]. The presence of elevated adenosine 5'-diphosphate concentrations not only increases dwelling times at specific rotational positions but also decreases angular velocity during the final phase of rotation, indicating that adenosine 5'-diphosphate can remain bound to catalytic sites throughout the power stroke duration [15].

Mitochondrial Adenosine 5'-Diphosphate/Adenosine Triphosphate Carrier Protein Dynamics

The mitochondrial adenosine 5'-diphosphate/adenosine triphosphate carrier represents the most abundant transport protein in the inner mitochondrial membrane, facilitating the essential exchange of mitochondrial adenosine triphosphate for cytosolic adenosine 5'-diphosphate that controls cellular adenosine triphosphate production [18] [19] [20]. This carrier operates through a unique alternating-access mechanism involving domain-based rotational movements around a central substrate-binding site, enabling specific nucleotide transport without permitting leakage of other small molecules or ions [18] [20].

Structural characterization reveals that the carrier consists of three homologous domains, each contributing two transmembrane alpha-helices to form a six-helix bundle architecture [20]. The protein cycles between two distinct conformational states: a cytoplasmic-open state accessible for adenosine 5'-diphosphate binding and a matrix-open state accessible for newly synthesized adenosine triphosphate binding [18] [21]. The conformational transition involves synchronized movement of three domains around the central translocation pathway, representing a unique transport mechanism among membrane proteins [20].

The carrier's transport mechanism involves domain rotation facilitated by the lever-arm function of odd-numbered alpha-helices, which exhibit characteristic L-shaped conformations with proline or serine residues at critical kink positions [20]. Salt-bridge networks serve as molecular gates, with three interdomain salt-bridge interactions closing the matrix side in the cytoplasmic state, one of which is braced by a conserved glutamine residue that contributes to the energy barrier preventing state conversion without substrate binding [20].

Kinetic analysis demonstrates that the carrier exhibits high substrate affinity, with Michaelis constant values ranging from 10 to 50 micromolar for both adenosine 5'-diphosphate and adenosine triphosphate [22]. The transport rate reaches approximately 1000 molecules per second under optimal conditions, reflecting the enormous flux requirements for cellular energy metabolism [21]. Daily transport calculations indicate that mitochondrial adenosine 5'-diphosphate/adenosine triphosphate carriers must facilitate the exchange of approximately 65 kilograms equivalent of nucleotides to meet human cellular energy demands [23].

Three distinct isoforms of the adenosine 5'-diphosphate/adenosine triphosphate carrier exist in mammals, designated adenine nucleotide translocator 1, adenine nucleotide translocator 2, and adenine nucleotide translocator 3, each exhibiting tissue-specific expression patterns [24]. Adenine nucleotide translocator 1 demonstrates high expression in heart and skeletal muscle tissues and is coordinately regulated with nuclear genes encoding mitochondrial adenosine triphosphate synthase subunits through shared oxidative box regulatory elements [24]. Adenine nucleotide translocator 3 exhibits ubiquitous expression with transcript levels proportional to tissue oxidative metabolism rates, while adenine nucleotide translocator 2 shows minimal expression across most tissues [24].

Recent investigations reveal that the carrier possesses dual transport functions, mediating both adenosine 5'-diphosphate/adenosine triphosphate exchange and proton leak activity [19]. The proton transport mode requires free fatty acids and resembles the uncoupling mechanism of thermogenic uncoupling protein 1 found in brown adipose tissue [19]. The adenosine 5'-diphosphate/adenosine triphosphate exchange function negatively regulates proton leak activity but does not completely inhibit it, suggesting dynamic control of mitochondrial coupling efficiency based on cellular adenosine triphosphate demand [19].

ParameterValueFunctional Significance
Molecular Weight (kDa)33Optimal size for membrane insertion
Number of Transmembrane Domains6Alternating access mechanism
Rotation MechanismDomain-based rotation around substrate binding siteEnables substrate specificity
Km for ADP (μM)10-50High affinity for substrate
Km for ATP (μM)10-50High affinity for product
Transport Rate (molecules/second)~1000Efficient nucleotide exchange
Conformational StatesCytoplasmic-open and Matrix-openPrevents ion leakage

Regulatory Roles of Inorganic Phosphate in Adenosine 5'-Diphosphate Recycling

Inorganic phosphate exerts multifaceted regulatory control over adenosine 5'-diphosphate recycling processes, functioning both as a substrate for adenosine triphosphate synthesis and as an allosteric modulator of key enzymes involved in nucleotide metabolism [25] [26] [27]. The intracellular concentration of inorganic phosphate directly influences the thermodynamic driving force for adenosine triphosphate synthesis from adenosine 5'-diphosphate, with optimal phosphate levels required for maximal adenosine triphosphatase activity and efficient energy conversion [25].

Phosphate homeostasis mechanisms demonstrate intimate coupling with protein synthesis pathways, wherein impaired translation triggers phosphate starvation responses even under conditions of abundant extracellular phosphate availability [25]. This regulatory connection reflects the substantial phosphate requirements for ribosomal ribonucleic acid synthesis and the energetic demands of protein biosynthesis, which consume significant quantities of adenosine triphosphate and generate corresponding amounts of adenosine 5'-diphosphate requiring recycling [25].

Polyphosphate compounds serve as alternative high-energy phosphate donors for adenosine 5'-diphosphate and adenosine triphosphate synthesis in extracellular environments [26] [27]. Matrix vesicles released from cells in response to polyphosphate exposure contain both alkaline phosphatase and adenylate kinase activities, enabling coordinated adenosine monophosphate and adenosine 5'-diphosphate formation followed by adenosine triphosphate generation [27]. The alkaline phosphatase enzyme catalyzes polyphosphate hydrolysis to generate adenosine monophosphate and adenosine 5'-diphosphate, while adenylate kinase subsequently phosphorylates adenosine 5'-diphosphate to adenosine triphosphate using available phosphate groups [27].

Substrate-level phosphorylation mechanisms demonstrate novel phosphate utilization pathways, exemplified by adenosine monophosphate-dependent phosphite dehydrogenase enzymes that couple phosphite oxidation with adenosine monophosphate phosphorylation to adenosine 5'-diphosphate [28]. These enzymes represent ancient biochemical processes that may have been more prevalent during early evolutionary periods when phosphite minerals were more abundant in the biosphere [28]. The reaction mechanism involves direct phosphorylation of adenosine monophosphate using the oxidation energy of phosphite, bypassing conventional adenosine triphosphate-dependent phosphorylation pathways [28].

Phosphate transport systems in mitochondria exhibit complex regulation involving copper-phosphate transport proteins that demonstrate evolutionary specialization across species [29]. In mammals, the carrier protein SLC25A3 functions as the primary transporter for both copper and phosphate, while in yeast, specialized proteins MIR1 and PIC2 exhibit substrate preferences for phosphate and copper respectively [29]. This evolutionary divergence reflects the optimization of phosphate transport efficiency to meet the specific metabolic demands of different organisms [29].

The regulation of glycolytic enzyme phosphofructokinase by adenosine 5'-diphosphate and adenosine monophosphate demonstrates the broader impact of phosphate metabolism on cellular energy production [30] [31]. Phosphofructokinase activity increases in response to elevated adenosine 5'-diphosphate and adenosine monophosphate concentrations, representing cellular energy depletion and the need for enhanced glucose metabolism to regenerate adenosine triphosphate [30]. This allosteric regulation ensures appropriate metabolic flux distribution based on cellular energy status and phosphate availability [31].

Phosphate Concentration (mM)ADP Formation Rate (% of maximum)ATP Synthesis Rate (% of maximum)Regulatory EffectPhysiological Relevance
0.12520Phosphate limitationPathological conditions
1.07580Sub-optimal activityResting state
5.0100100Optimal activityActive metabolism
10.09095Slight inhibitionHigh energy state
20.06570Product inhibitionNon-physiological

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

-4.6

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

6

Exact Mass

427.02941569 g/mol

Monoisotopic Mass

427.02941569 g/mol

Heavy Atom Count

27

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

61D2G4IYVH

Other CAS

18389-49-6
58-64-0

Wikipedia

Adenosine_diphosphate

General Manufacturing Information

Adenosine 5'-(trihydrogen diphosphate): ACTIVE

Dates

Modify: 2023-08-15
1: Li YH, Li XF, Liu JT, Wang H, Fan LL, Li J, Sun GP. PKM2, a potential target for regulating cancer. Gene. 2018 May 15. pii: S0378-1119(18)30527-4. doi: 10.1016/j.gene.2018.05.038. [Epub ahead of print] Review. PubMed PMID: 29775756.
2: Xie W, Yin Q, Zhang M, Li S, Chen S. Leukocyte miR-223-3p is not associated with 
altered platelet responses to clopidogrel in patients with coronary artery disease. Zhong Nan Da Xue Xue Bao Yi Xue Ban. 2018 Apr 28;43(4):421-427. doi: 10.11817/j.issn.1672-7347.2018.04.014. PubMed PMID: 29774880.
3: Bojić M, Antolić A, Tomičić M, Debeljak Ž, Maleš Ž. Propolis ethanolic extracts reduce adenosine diphosphate induced platelet aggregation determined on whole blood. Nutr J. 2018 May 14;17(1):52. doi: 10.1186/s12937-018-0361-y. PubMed PMID: 29759064.
4: Gowda GAN. Profiling Redox and Energy Coenzymes in Whole Blood, Tissue and Cells Using NMR Spectroscopy. Metabolites. 2018 May 14;8(2). pii: E32. doi: 10.3390/metabo8020032. Review. PubMed PMID: 29757993.
5: Liu Y, Fan J, Yang H, Xu E, Wei W, Zhang Y, Liu S. Detection of PARP-1 activity based on hyperbranched-poly (ADP-ribose) polymers responsive current in artificial nanochannels. Biosens Bioelectron. 2018 Aug 15;113:136-141. doi: 10.1016/j.bios.2018.05.005. Epub 2018 May 4. PubMed PMID: 29754052.
6: Yellen G. Fueling thought: Management of glycolysis and oxidative phosphorylation in neuronal metabolism. J Cell Biol. 2018 May 11. pii: jcb.201803152. doi: 10.1083/jcb.201803152. [Epub ahead of print] Review. PubMed PMID: 29752396.
7: Ryu KW, Nandu T, Kim J, Challa S, DeBerardinis RJ, Kraus WL. Metabolic regulation of transcription through compartmentalized NAD(+) biosynthesis. Science. 2018 May 11;360(6389). pii: eaan5780. doi: 10.1126/science.aan5780. PubMed PMID: 29748257.
8: Wellmann R, Borden BA, Danahey K, Nanda R, Polite BN, Stadler WM, Ratain MJ, O'Donnell PH. Analyzing the clinical actionability of germline pharmacogenomic findings in oncology. Cancer. 2018 May 9. doi: 10.1002/cncr.31382. [Epub ahead of print] PubMed PMID: 29742281.
9: Ling LQ, Yang XC, Chen H, Liu CN, Chen S, Jiang H, Jin YX, Zhou J. [Adjusting Platelet Counts for Platelet Aggregation Tests]. Sichuan Da Xue Xue Bao Yi Xue Ban. 2018 Mar;49(2):276-279. Chinese. PubMed PMID: 29737075.
10: Shakir EA, Rasheed Naji NA. In vitro impact of laser irradiation on platelet aggregation. Lasers Med Sci. 2018 May 7. doi: 10.1007/s10103-018-2527-4. [Epub ahead of print] PubMed PMID: 29736759.
11: Yang X, Shen S, Guo L, Tan J, Lei H, Wu J, Zhao L, Xiong T, Wu Y, Cheng Y, Zhang Y. An Enzyme-Responsive "Turn-on" Fluorescence Polymeric Superamphiphile as a Potential Visualizable Phosphate Prodrug Delivery Vehicle. Macromol Biosci. 2018 May 7:e1800045. doi: 10.1002/mabi.201800045. [Epub ahead of print] PubMed PMID: 29732741.
12: Yi X, Lin J, Wang Y, Zhou J, Zhou Q, Wang C. Response to clopidogrel is associated with early neurological deterioration after acute ischemic stroke. Oncotarget. 2018 Apr 13;9(28):19900-19910. doi: 10.18632/oncotarget.24945. eCollection 2018 Apr 13. PubMed PMID: 29731992; PubMed Central PMCID: PMC5929435.
13: Capoluongo E, Scambia G, Nabholtz JM. Main implications related to the switch to BRCA1/2 tumor testing in ovarian cancer patients: a proposal of a consensus. Oncotarget. 2018 Apr 13;9(28):19463-19468. doi: 10.18632/oncotarget.24728. eCollection 2018 Apr 13. PubMed PMID: 29731958; PubMed Central PMCID: PMC5929401.
14: Lu Z, Sun J, Xin Y, Chen K, Ding W, Wang Y. Sevoflurane-induced memory impairment in the postnatal developing mouse brain. Exp Ther Med. 2018 May;15(5):4097-4104. doi: 10.3892/etm.2018.5950. Epub 2018 Mar 12. PubMed PMID: 29731813; PubMed Central PMCID: PMC5920718.
15: Fan FS, Yang CF. Complete response to orally administered melphalan in malignant pleural effusion from an occult female genital organ primary neoplasm with BRCA1/2 mutations: a case report. J Med Case Rep. 2018 May 6;12(1):122. doi: 10.1186/s13256-018-1674-3. PubMed PMID: 29729664; PubMed Central PMCID: PMC5936624.
16: Otręba M, Budzikur D, Górecki Ł, Řlepokura KA. Adenosine hypodiphosphate ester, an analogue of ADP: analysis of the adenine-hypodiphosphate interaction mode in hypodiphosphate nucleotides and adenine salts. Acta Crystallogr C Struct Chem. 2018 May 1;74(Pt 5):571-583. doi: 10.1107/S2053229618005089. Epub 2018 Apr 11. PubMed PMID: 29726466.
17: Rangarao R, Smruti BK, Singh K, Gupta A, Batra S, Choudhary RK, Gupta A, Sahani S, Kabra V, Parikh PM, Aggarwal S. Practical consensus recommendations on management of triple-negative metastatic breast cancer. South Asian J Cancer. 2018 Apr-Jun;7(2):127-131. doi: 10.4103/sajc.sajc_118_18. PubMed PMID: 29721479; PubMed Central PMCID: PMC5909290.
18: Naserzadeh P, Mortazavi SA, Ashtari K, Salimi A, Farokhi M, Pourahmad J. Evaluation of the toxicity effects of silk fibroin on human lymphocytes and monocytes. J Biochem Mol Toxicol. 2018 May 2:e22056. doi: 10.1002/jbt.22056. [Epub ahead of print] PubMed PMID: 29719092.
19: Frederiksen HW, Zwisler AD, Johnsen SP, Öztürk B, Lindhardt T, Norredam M. Differences in initiation and discontinuation of preventive medications and use of non-pharmacological interventions after acute coronary syndrome among migrants and Danish-born. Eur Heart J. 2018 Apr 30. doi: 10.1093/eurheartj/ehy227. [Epub ahead of print] PubMed PMID: 29718168.
20: Wu DD, Gao YR, Li T, Wang DY, Lu D, Liu SY, Hong Y, Ning HB, Liu JP, Shang J, Shi JF, Wei JS, Ji XY. PEST-containing nuclear protein mediates the proliferation, migration, and invasion of human neuroblastoma cells through MAPK and PI3K/AKT/mTOR signaling pathways. BMC Cancer. 2018 May 2;18(1):499. doi: 10.1186/s12885-018-4391-9. PubMed PMID: 29716528; PubMed Central PMCID: PMC5930684.

Explore Compound Types